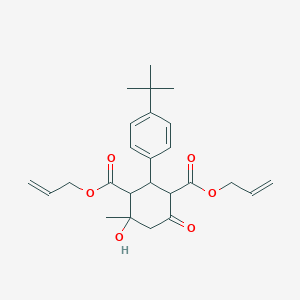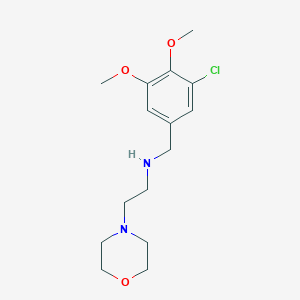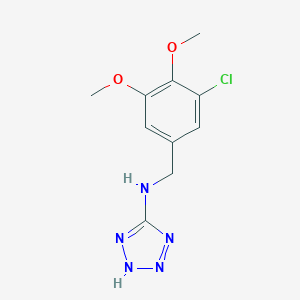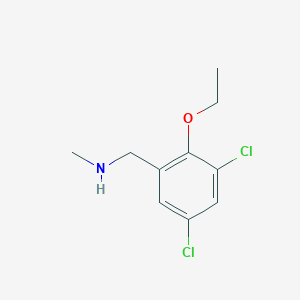
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate, also known as Diallyl HMD, is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a member of the diallyl ester family and has a unique structure that makes it a promising candidate for use in various fields of research.
Wirkmechanismus
The mechanism of action of Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD has several advantages for use in lab experiments. It is easy to synthesize and has a high purity. In addition, it has a low toxicity and is stable under normal lab conditions. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD. One area of research is to study its potential use as a drug delivery system. Another area of research is to study its potential use in the treatment of inflammatory diseases and cancer. In addition, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion:
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD is a promising compound that has been studied extensively for its potential therapeutic applications. It has several advantages for use in lab experiments and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Synthesemethoden
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD can be synthesized through a multistep reaction process that involves the use of several reagents and catalysts. The first step involves the reaction of 4-tert-butylphenol with allyl bromide to form the corresponding allyl ether. This intermediate is then reacted with dimethyl malonate to form the diallyl ester. The final step involves the addition of a catalytic amount of sodium methoxide to the diallyl ester to form Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD.
Wissenschaftliche Forschungsanwendungen
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been studied for its potential use as a drug delivery system due to its unique structure.
Eigenschaften
Produktname |
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate |
|---|---|
Molekularformel |
C25H32O6 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
bis(prop-2-enyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H32O6/c1-7-13-30-22(27)20-18(26)15-25(6,29)21(23(28)31-14-8-2)19(20)16-9-11-17(12-10-16)24(3,4)5/h7-12,19-21,29H,1-2,13-15H2,3-6H3 |
InChI-Schlüssel |
OHHSVTBWRAMRJR-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OCC=C)C2=CC=C(C=C2)C(C)(C)C)C(=O)OCC=C)O |
Kanonische SMILES |
CC1(CC(=O)C(C(C1C(=O)OCC=C)C2=CC=C(C=C2)C(C)(C)C)C(=O)OCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)

![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)
![N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B249602.png)



![2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249612.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B249613.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B249614.png)
![N-(tert-butyl)-2-(4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B249616.png)